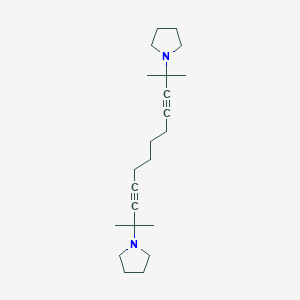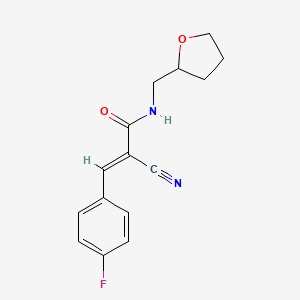![molecular formula C20H23NO3 B11678868 ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate CAS No. 306957-34-6](/img/structure/B11678868.png)
ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-butyl-5-hydroxy-2-méthyl-1H-benzo[g]indole-3-carboxylate d'éthyle est un dérivé indolique synthétique. Les dérivés de l'indole sont importants dans les produits naturels et les médicaments en raison de leurs diverses activités biologiques et applications dans divers domaines tels que la chimie, la biologie et la médecine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-butyl-5-hydroxy-2-méthyl-1H-benzo[g]indole-3-carboxylate d'éthyle implique généralement des réactions organiques à plusieurs étapes. Une méthode courante comprend la synthèse de l'indole de Fischer, où une cyclohexanone optiquement active réagit avec le chlorhydrate de phénylhydrazine en présence d'acide méthanesulfonique sous reflux . Cette réaction produit la structure indolique tricyclique, qui peut ensuite être modifiée pour obtenir le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et l'optimisation des conditions de réaction peuvent améliorer le rendement et l'efficacité. Des solvants et des catalyseurs de faible toxicité sont préférés pour assurer la sécurité et le respect de l'environnement .
Analyse Des Réactions Chimiques
Types de réactions
Le 1-butyl-5-hydroxy-2-méthyl-1H-benzo[g]indole-3-carboxylate d'éthyle subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Utilisée pour réduire des groupes fonctionnels spécifiques au sein de la molécule.
Substitution : Courante dans la modification du cycle indolique ou d'autres parties de la molécule.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Agents halogénants ou nucléophiles dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle indolique .
Applications de la recherche scientifique
Le 1-butyl-5-hydroxy-2-méthyl-1H-benzo[g]indole-3-carboxylate d'éthyle présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour synthétiser des molécules plus complexes.
Biologie : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 1-butyl-5-hydroxy-2-méthyl-1H-benzo[g]indole-3-carboxylate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Les dérivés de l'indole se lient souvent à plusieurs récepteurs et enzymes, influençant divers processus biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
Ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
2-méthylindole-3-carboxylate d'éthyle : Another indole derivative with similar synthetic routes and applications.
5-hydroxy-2-méthyl-1H-indole-3-carboxylate d'éthyle : Known for its biological activities and use in synthesizing other compounds.
Unicité
Sa combinaison de groupes fonctionnels et de système cyclique indolique en fait un composé polyvalent et précieux dans la recherche scientifique et les applications industrielles .
Propriétés
Numéro CAS |
306957-34-6 |
|---|---|
Formule moléculaire |
C20H23NO3 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
ethyl 1-butyl-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C20H23NO3/c1-4-6-11-21-13(3)18(20(23)24-5-2)16-12-17(22)14-9-7-8-10-15(14)19(16)21/h7-10,12,22H,4-6,11H2,1-3H3 |
Clé InChI |
HKLPYZIPIVCGHV-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)O)C(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(3-methylthiophen-2-YL)methylidene]acetohydrazide](/img/structure/B11678786.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678790.png)


![(5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678814.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11678820.png)
![N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11678831.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11678840.png)

![(2Z)-2-{2-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]hydrazin-1-ylidene}azepane](/img/structure/B11678852.png)
![5-({3-Chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678857.png)

![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11678860.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11678870.png)
